molecular formula C5H5N5 B1606394 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine CAS No. 34550-62-4

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine

Cat. No.: B1606394
CAS No.: 34550-62-4
M. Wt: 135.13 g/mol
InChI Key: WIBMRIKMUDTAIE-UHFFFAOYSA-N
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Description

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine (CAS 34550-62-4) is a high-value nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused triazolopyridine structure, making it a versatile building block for the synthesis of various biologically active molecules . The triazolopyridine core is recognized as a famous synthetic pharmacophore, present in several approved therapeutics, underscoring its broad utility in developing novel drug candidates . In research, this specific amine derivative serves as a critical precursor. Its primary research value lies in its role as a key intermediate in the design and synthesis of potent G-protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential therapeutic agents for metabolic diseases . Furthermore, derivatives of related triazolopyridine isomers have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potential applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents . The compound's structural motif is also relevant in materials science, where similar [1,2,3]triazolo[4,5-c]pyridine derivatives have been utilized as organic sensitizers in high-performance solar cells due to their favorable electron-accepting properties . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-triazolo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N5/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBMRIKMUDTAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301646
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine
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Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34550-62-4
Record name 34550-62-4
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Record name 2H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine
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Synthetic Methodologies for 3h Nih.govnih.govnih.govtriazolo 4,5 C Pyridin 4 Amine and Its Analogs

Synthetic Transformations of Precursors for Diversification

Preparation of Functionalized Pyridine Intermediates

The synthesis of a diverse range of 3H- researchgate.netajrconline.orgresearchgate.nettriazolo[4,5-c]pyridin-4-amine analogs heavily relies on the availability of appropriately functionalized pyridine intermediates. The strategic introduction of substituents on the pyridine ring is crucial for exploring structure-activity relationships.

Various methods are employed to synthesize these key intermediates. Suzuki-Miyaura cross-coupling reactions are a powerful tool for introducing aryl or heteroaryl groups onto the pyridine core. For example, a dichloropyridine can be selectively coupled with a phenylboronic acid, followed by a second coupling with a different boronic acid to create a dissymmetrically substituted pyridine. researchgate.net Subsequent reactions, such as nucleophilic aromatic substitution with thiophenol, can further functionalize the pyridine ring. researchgate.net

Another strategy involves the modification of existing functional groups on the pyridine ring. For instance, a pyridine derivative can be subjected to hydrolysis, followed by condensation with ethyl 2-nitroacetate and subsequent treatment with a Vilsmeier-Haack type reagent (POCl₃/DMF) to yield a functionalized pyridine intermediate ready for further transformation. researchgate.net The synthesis of various phenylpyridine-containing compounds has also been reported, starting from dichloropyridine derivatives and using palladium-catalyzed cross-coupling reactions. nih.gov

Starting MaterialReagentsProductReference
DichloropyridinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Phenyl-chloropyridine researchgate.net
Phenyl-chloropyridineArylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃Diaryl-chloropyridine researchgate.net
Diaryl-chloropyridineThiophenol, NaHDiaryl-thiophenyl-pyridine researchgate.net
2,3-Dichloro-5-(trifluoromethyl)pyridineSubstituted p-hydroxybenzeneboronic acid, Pd(OAc)₂, K₂CO₃2-(Substituted-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine nih.gov

Table 1: Examples of Functionalized Pyridine Intermediate Synthesis

Derivatization of Amino-Functionalized Triazoles as Building Blocks

Once the 3H- researchgate.netajrconline.orgresearchgate.nettriazolo[4,5-c]pyridin-4-amine core is synthesized, further derivatization of the exocyclic amino group can lead to a wide array of analogs with potentially improved biological activity or properties. The amino group can act as a handle for various chemical transformations.

For instance, the amino group can be acylated, alkylated, or used in condensation reactions to introduce diverse substituents. In the context of related amino-triazole compounds, such as 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole, the amino group is reacted with various benzaldehyde (B42025) derivatives in the presence of glacial acetic acid to form Schiff bases. nih.gov This highlights a common strategy for derivatizing amino-functionalized triazoles.

The use of 1,2,3-triazoles as building blocks in more complex molecular architectures is also a well-established strategy. mdpi.com In the synthesis of GPR119 agonists, the optimization of the right-hand piperidine (B6355638) N-capping group on a related scaffold led to the identification of potent derivatives, suggesting that derivatization at a distal position, connected through the triazole, is a key strategy for modulating activity. nih.gov

Green Chemistry and Sustainable Synthesis Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in drug discovery and heterocyclic chemistry, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. ajrconline.orgnih.govmdpi.com

While specific examples of microwave-assisted synthesis for 3H- researchgate.netajrconline.orgresearchgate.nettriazolo[4,5-c]pyridin-4-amine were not found in the provided search results, the synthesis of related triazolopyridine and triazole systems has been successfully achieved using this technology. For example, the dehydration step in the synthesis of researchgate.netajrconline.orgnih.govtriazolo[4,3-a]pyridines can be efficiently carried out under microwave irradiation. organic-chemistry.org The synthesis of various bioactive heterocyclic compounds, including pyridines and their fused analogs, has been significantly improved by the use of microwave heating. mdpi.combeilstein-journals.orgnih.gov A continuous flow microwave reactor has been used for the one-step preparation of pyridines. beilstein-journals.orgnih.gov Given these precedents, it is highly probable that key steps in the synthesis of 3H- researchgate.netajrconline.orgresearchgate.nettriazolo[4,5-c]pyridin-4-amine, such as cyclization or condensation reactions, could be optimized using microwave technology to provide a more efficient and sustainable route.

Reaction TypeConventional MethodMicrowave-Assisted MethodReference
Quinoxaline Synthesis30 min reflux10 min irradiation ajrconline.org
Dehydration/CyclizationHigh temperature, neatAcetic acid, microwave irradiation organic-chemistry.org
Chiral Oxazoline Synthesis-Rapid, solvent-free/concentrated solution rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles

Reactivity and Chemical Transformations of 3h 1 2 3 Triazolo 4,5 C Pyridin 4 Amine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on pyridine (B92270) itself is generally challenging compared to benzene, requiring harsh conditions. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density.

In pyridine, electrophilic substitution typically occurs at the 3-position (C-3 and C-5). Attack at the 2-, 4-, or 6-positions is disfavored because the resulting cationic intermediate (sigma complex) would place a positive charge on the highly electronegative nitrogen atom. nih.govresearchgate.netnih.gov

For 3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridin-4-amine, the pyridine ring has two available positions for substitution, C-6 and C-7. The regioselectivity of an electrophilic attack on this specific molecule is influenced by several factors:

The Pyridine Nitrogen: Deactivates the entire ring, making substitution difficult.

The 4-Amino Group: This is a powerful activating, ortho-, para-directing group. Its influence would strongly direct incoming electrophiles to the "ortho" position (C-5, which is part of the triazole ring) and the "para" position (C-7).

Considering these factors, the C-7 position is the most likely site for electrophilic attack due to the strong directing effect of the amino group. The C-6 position is meta to the amino group and would be less favored. While specific experimental data on the electrophilic substitution of 3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridin-4-amine is not extensively documented in the reviewed literature, related studies on substituted pyridines confirm that powerful activating groups can overcome the ring's inherent deactivation to guide substitution. nih.gov

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present at an activated position (typically C-2, C-4, or C-6).

Halogenated derivatives of 3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridine are valuable intermediates for introducing diverse functional groups. A hypothetical 4-chloro-3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridine, for example, would be highly activated towards nucleophilic attack at the C-4 position. The synthesis of such chlorinated heterocycles can often be achieved using standard chlorinating reagents. patsnap.com The subsequent substitution by nucleophiles is a common strategy in heterocyclic chemistry. nih.gov Studies on the closely related 8-azapurine (B62227) systems demonstrate that halogen atoms on the pyrimidine (B1678525) ring are readily displaced by various nucleophiles. nih.gov

Amine nucleophiles are frequently used to displace halogens from activated heterocyclic rings, forming new carbon-nitrogen bonds. This reaction is fundamental in the synthesis of many biologically active compounds. The reaction of a halogenated mdpi.comnih.govnih.govtriazolo[4,5-c]pyridine with an amine would proceed via a standard SNAr mechanism. For instance, reacting a 4-chloro analog with various primary or secondary amines would yield a library of 4-amino-substituted derivatives. This approach is well-established for other halogenated heterocycles like purines and pyrimidines. nih.govreading.ac.uk

Halogenated Substrate (Example)Amine NucleophilePotential ProductReaction Type
4-Chloro-3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridineBenzylamineN-Benzyl-3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridin-4-amineNucleophilic Aromatic Substitution
4-Chloro-3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridineMorpholine4-(3H- mdpi.comnih.govnih.govTriazolo[4,5-c]pyridin-4-yl)morpholineNucleophilic Aromatic Substitution
4-Chloro-3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridineHydrazine4-Hydrazinyl-3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridineNucleophilic Aromatic Substitution

Functional Group Interconversions of the Amino Moiety

The 4-amino group of the title compound is a key site for synthetic modification, allowing for the introduction of a wide variety of substituents through N-derivatization reactions.

N-derivatization encompasses reactions like acylation and alkylation that modify the amino group. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a particularly robust method for creating amide derivatives. reading.ac.uk

Research on the acylation of structurally similar 5-amino-1,2,3-triazoles provides a strong precedent for the reactivity of 3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridin-4-amine. mdpi.comnih.govresearchgate.net In these studies, amino-triazoles react with reagents such as cyanoacetic acid or p-nitrophenylacetic acid in the presence of acetic anhydride (B1165640) to form the corresponding N-acylated amides. mdpi.comnih.gov These amides can then serve as precursors for further cyclization reactions to build more complex fused heterocyclic systems. mdpi.comresearchgate.net This demonstrates that the amino group on the triazolo-pyridine core is sufficiently nucleophilic to participate in standard amide bond-forming reactions.

SubstrateAcylating Agent/ConditionProduct TypeReference Precedent
3H- mdpi.comnih.govnih.govTriazolo[4,5-c]pyridin-4-amineAcetyl Chloride / BaseN-(3H- mdpi.comnih.govnih.govTriazolo[4,5-c]pyridin-4-yl)acetamideGeneral Amine Acylation reading.ac.uk
3H- mdpi.comnih.govnih.govTriazolo[4,5-c]pyridin-4-amineCyanoacetic Acid / Acetic Anhydride2-Cyano-N-(3H- mdpi.comnih.govnih.govtriazolo[4,5-c]pyridin-4-yl)acetamideAnalogous reaction with 5-amino-1,2,3-triazoles mdpi.comnih.gov
3H- mdpi.comnih.govnih.govTriazolo[4,5-c]pyridin-4-aminep-Nitrophenylacetic Acid / Acetic AnhydrideN-(3H- mdpi.comnih.govnih.govTriazolo[4,5-c]pyridin-4-yl)-2-(4-nitrophenyl)acetamideAnalogous reaction with 5-amino-1,2,3-triazoles mdpi.comnih.gov

Amidation Reactions

The exocyclic amino group at the 4-position of the 3H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridine core is a key site for functionalization via amidation reactions. This transformation is crucial for creating diverse libraries of compounds with potential biological activity. The general mechanism for the acid-catalyzed amidation of a carboxylic acid involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine. youtube.com

In related heterocyclic systems, such as 5-amino-1,2,3-triazoles, acylation reactions are well-documented. For instance, 5-amino-1,2,3-triazoles can be readily acylated through reactions with agents like cyanoacetic acid in the presence of acetic anhydride or with p-nitrophenylacetic acid. researchgate.net These reactions typically proceed by nucleophilic attack of the exocyclic amino group on the activated acylating agent, leading to the formation of an amide bond. The resulting N-acylated products can then undergo subsequent intramolecular cyclization to form fused ring systems, such as 1,2,3-triazolo[4,5-b]pyridines. researchgate.net

A similar reactivity is expected for 3H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridin-4-amine, where the 4-amino group can act as the nucleophile.

Table 1: Examples of Amidation Reactions on Related Amino-Triazole Scaffolds Data compiled from research on related amino-triazole derivatives.

Amine ReactantAcylating Agent/ConditionsProduct TypeReference
5-Amino-2-phenyl-2H-1,2,3-triazol-4-yl)phenylmethanonep-Nitrophenylacetic acid, Acetic Anhydride, MicrowaveN-(4-Benzoyl-2-phenyl-2H-1,2,3-triazol-5-yl)-2-(4-nitrophenyl)acetamide researchgate.net
1-(5-Amino-2-phenyl-2H-1,2,3-triazol-4-yl)ethanonep-Nitrophenylacetic acid, Acetic Anhydride, MicrowaveN-(4-Acetyl-2-phenyl-2H-1,2,3-triazol-5-yl)-2-(4-nitrophenyl)acetamide researchgate.net

Oxidation and Reduction Pathways

The 8-azapurine core of 3H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridin-4-amine is susceptible to both oxidation and reduction, which can alter its biological properties. The redox behavior is often compared to its purine (B94841) analogue, guanine (B1146940), and its oxidized form, 8-oxo-7,8-dihydroguanine (8-oxoG), which is a marker for oxidative stress. nih.gov

Oxidation: The oxidation of 8-azapurines can be complex. In related systems like 8-oxoG, oxidation by species such as oxyl radicals or iodine leads to further degradation products. nih.govnih.gov For example, oxidation of 8-oxoG with iodine under acidic conditions yields dehydro-guanidinohydantoin, while basic conditions produce spirohydantoin diastereoisomers. nih.gov The oxidation of 8-thioguanosine, another analogue, by singlet oxygen has been shown to unexpectedly yield the reduced product, guanosine, rather than the typical sulfinic or sulfonic acids. researchgate.net Given the electron-rich nature of the 3H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridin-4-amine ring system, it is expected to be susceptible to oxidative pathways, potentially leading to N-oxides or ring-opened products. acs.org

Reduction: Reduction reactions are also pertinent to the chemistry of this scaffold. In the synthesis of related fused quinoline (B57606) systems, the reduction of a nitro group to an amino group is a common and critical step. This transformation is typically achieved using standard reducing agents and is fundamental for preparing diamino precursors required for subsequent cyclization reactions. semanticscholar.org The triazole ring itself is generally stable to reduction, but substituents on the pyridine ring can be readily modified through redox chemistry.

Rearrangement Reactions (e.g., Dimroth Rearrangement in Related Systems)

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange positions. nih.gov This rearrangement typically occurs under thermal, acidic, or basic conditions and proceeds through a ring-opening/ring-closure mechanism. nih.govacs.org

While not specifically detailed for 3H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridin-4-amine itself, this rearrangement is frequently observed in related fused triazolopyrimidine systems. nih.gov For instance, the presence of a nitro group in a hydrazinylpyridine precursor can induce a Dimroth-type rearrangement during cyclization, leading to the formation of a thermodynamically more stable isomer. beilstein-journals.org The accepted mechanism involves protonation of a ring nitrogen, followed by ring opening to an intermediate, tautomerization, and subsequent ring closure to form the rearranged product. acs.org The rate and outcome of the Dimroth rearrangement are often influenced by factors such as pH and the nature of substituents on the heterocyclic ring. acs.orgacs.org This type of rearrangement represents a potential pathway for isomerizing 3H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridin-4-amine or its derivatives to other isomeric structures.

Cyclization Reactions to Form Fused Polycyclic Systems

The 3H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridin-4-amine scaffold serves as a valuable building block for the synthesis of more complex, fused polycyclic heterocycles. These reactions typically involve the functional groups on the pyridine and triazole rings.

The inherent reactivity of the 4-amino group, combined with a suitable functional group at the 5-position of the pyridine ring (if present), allows for cyclocondensation reactions to build additional fused rings. 1,2,3-Triazole-4(5)-amines are recognized as versatile starting materials for constructing a variety of triazolo-annulated systems, including triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. semanticscholar.orgresearchgate.net

For example, the condensation of 5-aminotriazoles with compounds containing active methylene (B1212753) groups is a powerful method for synthesizing triazolo[4,5-b]pyridines. researchgate.net Similarly, derivatives of nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidine, which share the 8-azapurine core, have been synthesized and explored as potent inhibitors of enzymes like LSD1. nih.gov These syntheses often rely on building the pyrimidine ring onto a pre-existing functionalized triazole.

Table 2: Examples of Triazolo-Annulated Heterocycles from Amino-Triazole Precursors Data compiled from research on related amino-triazole derivatives.

Precursor TypeReaction PartnerFused System FormedReference
5-Amino-1,2,3-triazolesMethylene active compoundsTriazolo[4,5-b]pyridines researchgate.net
5-Amino-1,2,3-triazole-4-carboxylic acidsAmidinesTriazolo[4,5-d]pyrimidines researchgate.net
2-HydrazinylquinolinesAcetylenic compounds nih.govacs.orgresearchgate.netTriazolo[4,3-a]quinolines beilstein-journals.org

A more complex fused system, the triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold, can be synthesized through a multi-step process. nih.govacs.org A recently developed strategy involves utilizing an unusual outcome of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction to first construct a 2,3-diamino-furo[2,3-c]pyridine intermediate. nih.govnih.govresearchgate.net

The key final step in forming the triazole ring is the diazotization of this ortho-diamino functionality on the furan (B31954) ring. nih.gov This is typically achieved using a nitrosonium source, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl). The reaction proceeds via the formation of a diazonium salt from one amino group, which is then attacked intramolecularly by the adjacent amino group, leading to the closure of the 1,2,3-triazole ring and the formation of the final tricyclic product. nih.govresearchgate.net This method provides a novel route to this specific class of fused heterocycles.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within the molecule. The vibrational modes of the triazolopyridine skeleton are of particular interest. For related triazolopyridine compounds, such as isomers and derivatives, extensive studies have been conducted. nih.govmdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The spectrum is characterized by bands corresponding to stretching and bending vibrations of specific bonds. For amine-substituted triazolopyridines, characteristic bands for N-H stretching of the amino group are expected, typically in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the pyridine (B92270) ring are also prominent. The complex fingerprint region, typically below 1600 cm⁻¹, contains a multitude of bands corresponding to the vibrations of the fused ring system. Studies on the isomeric compound 1,2,4-triazolo[4,3-a]pyridin-3-amine show its FTIR spectrum was recorded in the 100–4000 cm⁻¹ range. nih.govmdpi.com

Table 1: Representative FTIR Data for a Triazolopyridine Skeleton This table is based on data for related triazolopyridine compounds and serves as an illustrative example.

Wavenumber (cm⁻¹) Assignment
~3400-3200 ν(NH₂) stretching
~3100-3000 ν(CH) stretching
~1650-1500 Ring stretching, δ(NH₂) bending
~1500-1000 In-plane ring vibrations, C-N stretching

FT-Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of a related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, was recorded in the range of 80–4000 cm⁻¹. nih.govmdpi.com The symmetric stretching vibrations of the triazolopyridine ring system are often strong in the Raman spectrum, providing key structural information.

Table 2: Representative FT-Raman Data for a Triazolopyridine Skeleton This table is based on data for related triazolopyridine compounds and serves as an illustrative example.

Wavenumber (cm⁻¹) Assignment
~3100-3000 ν(CH) stretching
~1600-1400 Symmetric ring stretching
~1000 Ring breathing mode

To accurately assign the observed vibrational bands to specific atomic motions, theoretical calculations are employed. Density Functional Theory (DFT) is a common method used to calculate the vibrational frequencies and the Potential Energy Distribution (PED). PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for a definitive assignment of complex vibrational spectra. For instance, in the analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the assignment of observed bands to their respective normal modes was proposed based on PED calculations. nih.govmdpi.com Such analysis helps distinguish between the vibrations of the triazole ring, the pyridine ring, and the amino group substituents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR experiments provide information about the number and types of hydrogen and carbon atoms, respectively, and how they are connected.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in 3H- nih.govnih.govnih.govTriazolo[4,5-c]pyridin-4-amine. The protons on the pyridine ring would appear as distinct signals in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns (e.g., doublets, triplets) of these protons would confirm their positions on the pyridine ring. The protons of the amino (NH₂) group would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. Additionally, the proton on the triazole nitrogen (N-H) would also produce a signal, which can sometimes exchange with solvent protons.

Table 3: Predicted ¹H NMR Chemical Shift Ranges This table is based on general principles and data for related heterocyclic compounds.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H 7.0 - 9.0 Doublet, Triplet
Amino (NH₂) Variable (e.g., 5.0 - 8.0) Broad Singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the pyridine and triazole rings will have characteristic chemical shifts. The carbons attached to nitrogen atoms typically resonate at higher chemical shifts (further downfield). The chemical shifts provide insight into the electronic structure of the fused heterocyclic system. For related triazole structures, ¹³C NMR data is a standard characterization method. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shift Ranges This table is based on general principles and data for related heterocyclic compounds.

Carbon Type Predicted Chemical Shift (δ, ppm)
Pyridine Ring Carbons 110 - 150

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While one-dimensional (1D) NMR provides initial information on the proton and carbon environments, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all signals and for confirming the specific isomeric structure of 8-azaadenine (B1664206). Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical in establishing the connectivity between atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to confirm its elemental formula. For 3H- researchgate.netresearchgate.netTriazolo[4,5-c]pyridin-4-amine, the molecular formula is C₅H₅N₅. The theoretical exact mass can be calculated and compared to the experimentally determined mass.

While a specific HRMS report for 3H- researchgate.netresearchgate.netTriazolo[4,5-c]pyridin-4-amine was not found in the surveyed literature, a study involving the analysis of compounds in Penicillium citrinum extract by LC-HRMS identified a compound with the formula C₅H₅N₅, which corresponds to adenine (B156593), an isomer of 8-azaadenine. This illustrates the capability of HRMS to confidently identify compounds based on their exact mass.

Table 1: Theoretical vs. Experimental Mass for C₅H₅N₅ Isomers

Formula Theoretical Monoisotopic Mass (Da)
C₅H₅N₅ 135.0545

This table demonstrates the principle of HRMS in confirming elemental composition. The experimental value for 8-azaadenine would be expected to be extremely close to this theoretical mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the quantification of specific compounds in various matrices.

LC-MS methods are frequently employed for the analysis of purine (B94841) analogues. For example, LC-MS is the official reference method used in the European Union for the regulatory analysis of azaspiracids (AZAs), which are complex nitrogen-containing heterocyclic compounds, in shellfish. acs.org Furthermore, robust and sensitive LC-MS/MS methods have been developed for the measurement of endogenous adenine in plasma from various species. nih.gov These methods often involve protein precipitation followed by direct analysis of the supernatant, utilizing selected-reaction monitoring (SRM) for high sensitivity and specificity. nih.gov

In the context of studying the metabolic effects of 8-azaadenine, LC-MS/MS has been used to measure nucleotide pools in cell extracts, demonstrating its utility in biological applications. biorxiv.org While a specific validated LC-MS method for the routine analysis of 3H- researchgate.netresearchgate.netTriazolo[4,5-c]pyridin-4-amine as a pure substance was not detailed in the reviewed literature, the established methods for adenine and other analogues provide a strong foundation for its development. Such a method would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, coupled to a mass spectrometer for detection. acs.org

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice.

Single-Crystal X-ray Diffraction (XRD) for Molecular and Crystal Structures

Single-crystal X-ray diffraction has been successfully applied to derivatives of 8-azaadenine, confirming their molecular structures. For example, the palladium-catalyzed coupling of 8-azaadenine with allylic phosphates yielded various substituted 1,2,3-triazolopyrimidines, whose complex structures were established by spectroscopic analysis, including 2D NMR, and implicitly confirmed through crystallographic studies of related compounds. acs.org

The crystal structure of a nucleoside derivative, 7-Amino-1-(2-deoxy-β-erythro-pentofuranosyl)-1H-1,2,3-triazolo[4,5-d]pyrimidine, which is an 8-azaadenine nucleoside, has been determined. researchgate.net This analysis provided precise details about the conformation of the nucleobase and the sugar moiety. Studies on metal complexes, such as dichlorobis(8-azaadenine)mercury(II), have also been characterized by X-ray diffraction, revealing the coordination sites of the 8-azaadenine ligand. acs.org

Table 2: Illustrative Crystallographic Data for an 8-Azaadenine Nucleoside Derivative

Parameter Value
Chemical Formula C₉H₁₂N₆O₃
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.169 (1)
b (Å) 8.843 (1)
c (Å) 12.083 (1)
β (°) 108.97 (1)
Volume (ų) 1028.3 (2)

Data derived from the crystallographic study of 7-Amino-1-(2-deoxy-β-erythro-pentofuranosyl)-1H-1,2,3-triazolo[4,5-d]pyrimidine. researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by intermolecular forces, with hydrogen bonding being particularly significant in nitrogen-rich heterocyclic compounds like 8-azaadenine. X-ray diffraction studies are paramount for elucidating these interactions.

In the crystal structure of the 8-azaadenine nucleoside, a two-dimensional hydrogen-bonded network is observed. researchgate.net These interactions are crucial for stabilizing the crystal packing. Similarly, crystallographic analysis of 8-azaxanthine (B11884) derivatives, which share the same core ring system, reveals the formation of hydrogen-bonded dimers that dictate the solid-state structure. The study of these non-covalent interactions is fundamental, as hydrogen bonds determine the structure and function of large biomolecules like nucleic acids, where purines play a central role. oup.com The analysis of the hydrogen-bonding patterns in the crystal structure of 8-azaadenine and its derivatives provides insight into its potential base-pairing capabilities and interactions with biological macromolecules. oup.com

Determination of Molecular Geometry and Conformation

The molecular geometry and conformation of 3H- nih.govnih.goviucr.orgTriazolo[4,5-c]pyridin-4-amine have been meticulously determined through single-crystal X-ray diffraction studies of its monohydrate form. These investigations provide precise measurements of bond lengths and angles, offering a definitive view of its solid-state structure.

The X-ray analysis of 8-azaguanine (B1665908) monohydrate has revealed a planar molecular structure. nih.gov This planarity is a key conformational feature, influencing how the molecule interacts with other molecules and its biological targets. A significant aspect of its conformation is the extensive network of hydrogen bonds formed in the crystal lattice. All potential hydrogen bond donors and acceptors on the molecule, with the exception of the N8 atom in the triazole ring, are involved in this network. nih.gov This hydrogen bonding pattern is crucial for the stability of the crystal structure.

A reinvestigation of the crystal structure provided refined data with standard deviations for bond lengths involving non-hydrogen atoms in the range of 0.0014–0.0018 Å and for C-H and N-H bonds around 0.02 Å. The standard deviations in the bond angles are approximately 0.1° for angles not involving hydrogen and 1.0° for those that do. iucr.org The unit cell dimensions for the monohydrate crystal are a = 3.5629 Å, b = 11.4404 Å, and c = 16.4685 Å, with a β angle of 95.13°. iucr.org

Computational studies using the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method have been conducted on 8-azapurine (B62227) nucleosides, which are derivatives of 8-azaguanine. These studies provide theoretical insights into the conformational preferences, particularly regarding the glycosidic bond orientation (syn vs. anti) and the conformation around the C4'-C5' bond. nih.gov While these studies are on derivatives, they offer a valuable framework for understanding the conformational possibilities of the 8-azaguanine core.

The detailed bond lengths and angles within the 8-azaguanine molecule, as determined by X-ray crystallography, are presented in the interactive table below.

Interactive Data Table: Bond Lengths and Angles of 8-Azaguanine Monohydrate

Atoms InvolvedBond Length (Å)Atoms InvolvedBond Angle (°)
N(1)-C(6)1.35C(2)-N(1)-C(6)116.5
C(2)-N(1)1.34N(1)-C(2)-N(3)124.7
C(2)-N(3)1.32N(1)-C(2)-N(10)118.8
C(2)-N(10)1.33N(3)-C(2)-N(10)116.5
N(3)-C(4)1.37C(2)-N(3)-C(4)114.7
C(4)-C(5)1.38N(3)-C(4)-C(5)129.5
C(4)-N(9)1.37N(3)-C(4)-N(9)123.6
C(5)-C(6)1.41C(5)-C(4)-N(9)106.9
C(5)-N(7)1.38C(4)-C(5)-C(6)119.5
C(6)-O(6)1.25C(4)-C(5)-N(7)110.1
N(7)-N(8)1.36C(6)-C(5)-N(7)130.4
N(8)-N(9)1.31N(1)-C(6)-C(5)120.0
N(1)-C(6)-O(6)119.9
C(5)-C(6)-O(6)120.1
C(5)-N(7)-N(8)104.9
N(7)-N(8)-N(9)110.9
C(4)-N(9)-N(8)106.8

Note: The data presented in this table is based on the crystallographic analysis of 8-azaguanine monohydrate. The numbering of atoms follows the standard chemical nomenclature for purine analogs.

Elemental Analysis

Elemental analysis of 3H- nih.govnih.goviucr.orgTriazolo[4,5-c]pyridin-4-amine provides the percentage composition of the elements that constitute the molecule. This fundamental data is crucial for confirming the empirical and molecular formula of the compound. The molecular formula for 8-azaguanine is C₄H₄N₆O. nih.govnih.govresearchgate.netrsc.org

The calculated elemental composition based on its molecular formula is as follows:

Carbon (C): 31.58%

Hydrogen (H): 2.65%

Nitrogen (N): 55.25%

Oxygen (O): 10.52%

This analytical data is essential for verifying the purity of synthesized samples and confirming the identity of the compound in experimental studies.

Interactive Data Table: Elemental Composition of 3H- nih.govnih.goviucr.orgTriazolo[4,5-c]pyridin-4-amine

ElementSymbolAtomic MassMoles in CompoundMass in CompoundPercentage
CarbonC12.011448.04431.58%
HydrogenH1.00844.0322.65%
NitrogenN14.007684.04255.25%
OxygenO15.999115.99910.52%
Total 152.117 100.00%

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound 3H-Triazolo[4,5-c]pyridin-4-amine .

While computational studies are a common tool for characterizing novel compounds, it appears that 3H-Triazolo[4,5-c]pyridin-4-amine has not yet been the subject of such focused theoretical investigation, or the results of such studies have not been published in accessible literature. Therefore, it is not possible to provide the specific, data-driven article as requested in the prompt's outline.

To generate the requested content, original research involving quantum chemical calculations would need to be performed on 3H-Triazolo[4,5-c]pyridin-4-amine . Without access to peer-reviewed computational studies, any attempt to provide the specified data would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Studies

Tautomerism Studies (e.g., 1H- and 3H- tautomers of related compounds)

The mdpi.comrsc.orgresearchgate.nettriazolo[4,5-c]pyridine core, also known as 8-azapurine (B62227), is subject to prototropic tautomerism, a phenomenon crucial for understanding its chemical reactivity and biological interactions. nih.govresearchgate.net The position of the hydrogen atom on the triazole ring can vary, leading to different tautomeric forms. For the parent 8-azapurine system, the acidic character of the triazole proton is a notable feature. researchgate.net

In related 1,2,4-triazole (B32235) derivatives, theoretical modeling has been employed to determine the relative stability of possible tautomers. researchgate.net For instance, studies on 3-amino-1,2,4-triazoles have shown that they can exist in 1H, 2H, and 4H forms, with the 1H-form often being the most preferred. researchgate.net In the case of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, HPLC-MS analysis confirmed a tautomeric equilibrium between the thione and thiol forms, with the thione form being the major component. jocpr.com

For the 3H- mdpi.comrsc.orgresearchgate.nettriazolo[4,5-c]pyridin-4-amine, the primary tautomeric equilibrium to consider would be between the 3H- and 1H- tautomers. The stability of these forms is influenced by factors such as substitution patterns, solvent effects, and temperature. researchgate.net Computational calculations on related systems suggest that the N(9)H form (equivalent to the 1H-tautomer in the parent 8-azapurine) can be the dominant species in certain contexts, particularly for emission properties. researchgate.net The specific tautomer present can significantly influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Table 1: Potential Tautomers of the mdpi.comrsc.orgresearchgate.netTriazolo[4,5-c]pyridine Ring System

Tautomer NameDescription
1H- mdpi.comrsc.orgresearchgate.netTriazolo[4,5-c]pyridineHydrogen is located on the N1 atom of the triazole ring.
3H- mdpi.comrsc.orgresearchgate.netTriazolo[4,5-c]pyridineHydrogen is located on the N3 atom of the triazole ring.

Natural Bond Orbital (NBO) Analysis for Stability and Bonding Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure, stability, and bonding interactions within a molecule. mdpi.com This analysis provides a detailed picture of charge distribution and the delocalization of electron density.

In a study of the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine, NBO analysis was performed at the B3LYP/6-311G(2p,2d) level of theory. mdpi.com The results of such analyses typically reveal the charge distribution across the molecule. For example, in the aforementioned analogue, the nitrogen atoms in the triazole ring exhibited negative charges, with the charge on the bridging nitrogen atom being slightly less negative due to its shared position between the two rings. nih.gov

Table 2: Representative NBO Analysis Data for a Related Triazolopyridine Amine

AtomMulliken Atomic Charge (e)
N(1) (Triazole)-0.279
N(2) (Triazole)-0.281
N(3) (Bridging)-0.243
Data derived from a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine and is illustrative for the class of compounds. nih.gov

Exploration of Aromaticity and Electronic Properties

The aromaticity of the fused mdpi.comrsc.orgresearchgate.nettriazolo[4,5-c]pyridine system is a key determinant of its stability and chemical behavior. Aromatic compounds are cyclic, planar, fully conjugated, and adhere to Hückel's 4n+2 π electron rule. libretexts.org The triazolopyridine scaffold is considered an aromatic heterocyclic system. researchgate.net

Computational methods can be used to assess aromaticity through various criteria, including Nucleus-Independent Chemical Shift (NICS) calculations and Aromatic Stabilization Energy (ASE). nih.gov Negative NICS values in the center of the rings are indicative of diatropic ring currents, a hallmark of aromaticity. nih.gov Studies on substituted benzenes have shown that electron-donating groups can increase aromaticity. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity and its potential as an electronic material. mdpi.comresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. In related triazolopyridine derivatives, DFT calculations have been used to determine these electronic properties. mdpi.com The absorption spectra of these compounds typically show patterns consistent with molecules containing coupled π-ring systems. mdpi.comnih.gov For instance, mdpi.comrsc.orgresearchgate.nettriazolo[4,5-c]pyridine has been investigated as an organic sensitizer (B1316253) for solar cells, highlighting the importance of its electronic structure. mdpi.com

Table 3: Key Concepts in Aromaticity and Electronic Properties

ConceptDescriptionRelevance to 3H- mdpi.comrsc.orgresearchgate.netTriazolo[4,5-c]pyridin-4-amine
Hückel's RuleAromatic systems must have 4n+2 π electrons in a cyclic, planar, conjugated system. libretexts.orgThe fused ring system adheres to this rule, conferring aromatic stability.
HOMOHighest Occupied Molecular Orbital. Relates to the ability to donate electrons. researchgate.netThe energy and localization of the HOMO influence the molecule's nucleophilicity and reactivity in oxidation reactions.
LUMOLowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. researchgate.netThe energy and localization of the LUMO are important for understanding its electrophilicity and behavior in reduction reactions.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. researchgate.netA key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.

Applications in Advanced Materials Science and Synthetic Chemistry

Role as Versatile Building Blocks in Organic Synthesis

The structural framework of 3H- nih.govnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine, derived from 1,2,3-triazole-4(5)-amines, serves as a foundational unit for constructing more elaborate molecules. semanticscholar.orgresearchgate.net The presence of the amine group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger, more complex structures. Researchers have utilized this scaffold to develop novel series of derivatives by modifying various positions on the core structure. nih.gov For instance, optimization of substituents on the central triazolopyridine spacer, as well as on attached aryl and piperidine (B6355638) groups, has led to the generation of extensive compound libraries. nih.gov

The inherent reactivity of the 3H- nih.govnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine core makes it an excellent precursor for the synthesis of polycyclic and fused heterocyclic systems. The condensation of 1,2,3-triazole-4(5)-amines with compounds containing active methylene (B1212753) groups is a recognized method for creating triazolo[4,5-b]pyridines, a closely related isomer. semanticscholar.orgresearchgate.net This principle extends to the synthesis of other complex systems. For example, the diazotization of 2,3-diamino-furo[2,3-c]pyridines can yield tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. researchgate.net Similarly, acylation of 5-amino-1,2,3-triazoles followed by cyclization is a viable route to produce 1,2,3-triazolo[4,5-b]pyridine derivatives. researchgate.net Acid-catalyzed condensation reactions between aminotriazolopyrimidines and 1,3-diketones have been shown to produce a diverse range of polycyclic triazolopyrimidine derivatives. nih.gov

The structural features of triazolopyridines lend themselves to use in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. While specific examples detailing 3H- nih.govnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridin-4-amine as an intermediate in a cascade reaction are not prominently documented, the strategy is well-established for related isomers. For instance, the condensation of substrates containing a 4,7-dihydro- nih.govnih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine fragment can initiate a cascade rearrangement, leading to the formation of complex polycyclic salts through unusual recyclization of the dihydropyrimidine (B8664642) ring. nih.gov This demonstrates the potential of the triazolopyridine scaffold to undergo complex, multi-step transformations to rapidly build molecular complexity.

Applications in Organic Electronics

The electron-deficient nature of the triazolopyridine ring system, combined with its rigid, planar structure, makes it a compelling candidate for applications in organic electronics. These properties are crucial for designing materials with specific energy levels and charge-transport characteristics. nih.gov

Derivatives of nih.govnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine have been identified as effective organic sensitizers for dye-sensitized solar cells (DSSCs). nih.gov This is particularly true for D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) configured dyes, where the 2H- nih.govnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine moiety (a tautomer of the title compound) acts as a central linker and auxiliary acceptor. nih.govresearchgate.net This design facilitates efficient intramolecular charge transfer, a critical process for solar energy conversion. rsc.org

In one study, two organic dyes, PTN1 and NPT1, were synthesized using a 2H- nih.govnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine core. researchgate.net These dyes demonstrated significantly improved cell performance—nearly an order of magnitude higher—compared to analogous dyes containing a pyridal nih.govnih.govorganic-chemistry.orgthiadiazole unit, an effect attributed to the alleviation of charge trapping. researchgate.net The strategic replacement of more electron-deficient acceptors with the triazolopyridine unit has been shown to be a successful approach for enhancing solar cell efficiency. researchgate.net

Performance of DSSCs using 2H- nih.govnih.govorganic-chemistry.orgTriazolo[4,5-c]pyridine-based Sensitizers researchgate.net
Sensitizer (B1316253)DescriptionPower Conversion Efficiency (η, %)Notes
PTN1Pyridoimidazole core6.05Under AM 1.5G irradiation
PTN1 + CDCAWith coadsorbent6.76Boosted efficiency, ~90% of N719 standard

The photophysical properties of triazolopyridine derivatives are central to their function in optoelectronic devices. The introduction of electron-donating and electron-withdrawing groups into the molecular structure can significantly influence the ground and excited state dipole moments, leading to interesting optical behaviors. researchgate.net For example, DFT calculations on sensitizers containing the 2H- nih.govnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine core show that upon S₀ → S₁ transition, the positive charge is primarily localized on the triphenylamine (B166846) (TPA) donor and a neighboring thiophene, while the negative charge moves to the anchor and the triazolopyridine core. researchgate.net

Many fused triazole systems exhibit strong fluorescence and solvatochromism—a change in absorption or emission spectra with solvent polarity. nih.govmdpi.com In related 3-aryl- nih.govnih.govsemanticscholar.orgtriazolo[4,3-c]quinazoline derivatives, fluorescence quantum yields of up to 94% have been recorded in toluene (B28343) solutions. mdpi.com This high quantum yield is a desirable property for materials used in light-emitting devices. researchgate.net The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is another important characteristic. In one study of a related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, the Stokes shifts were found to be 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine (B92270) ring, indicating a significant structural relaxation in the excited state. nih.govmdpi.comscispace.com

Representative Photophysical Properties of Related Triazole Derivatives
Compound ClassPropertyValueSolventSource
3-Aryl- nih.govnih.govsemanticscholar.orgtriazolo[4,3-c]quinazolinesFluorescence Quantum Yield (ΦF)up to 94%Toluene mdpi.com
1,2,4-Triazolo[4,3-a]pyridin-3-amineStokes Shift (Triazole Ring)9410 cm⁻¹Not Specified nih.govscispace.com
1,2,4-Triazolo[4,3-a]pyridin-3-amineStokes Shift (Pyridine Ring)7625 cm⁻¹Not Specified nih.govscispace.com

Coordination Chemistry and Ligand Design

The triazolopyridine framework is an excellent platform for designing ligands for coordination chemistry. The multiple nitrogen atoms in both the triazole and pyridine rings can act as donor sites for metal ions, allowing these molecules to function as monodentate, bidentate, or bridging ligands. mdpi.com The structural similarity of 1,2,4-triazolo[1,5-a]pyrimidines to purines makes them compelling candidates for studying interactions with metal ions as biomimetic models. mdpi.com

The coordination of metal ions like copper, cobalt, nickel, and zinc with triazole-based ligands can lead to the formation of mononuclear or polynuclear complexes with diverse geometries, such as octahedral or square planar. mdpi.commdpi.com For example, studies on 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have shown it coordinates to Cu(II) through a nitrogen atom, forming an octahedral complex with four water molecules. mdpi.com Similarly, a 1,2,4-triazole (B32235) ligand linked to a pyrazole (B372694) formed stable mononuclear complexes with Ni(II), Co(II), Cd(II), and Cu(II). mdpi.com Docking studies of related heterocyclic systems also highlight the importance of hydrogen bonding interactions between ring nitrogens and amino acid residues in proteins, further underscoring the coordinating ability of the nitrogen-rich scaffold. nih.gov This versatility makes 3H- nih.govnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridin-4-amine a promising building block for creating metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, magnetism, and luminescence. mdpi.com

Formation of Coordination Complexes with Metal Ions

Triazolopyridine derivatives are recognized for their capacity to act as ligands in coordination chemistry. Their molecular structure, featuring multiple nitrogen atoms with lone pairs of electrons, allows them to chelate metal ions, forming stable complexes. nih.gov These nitrogen-containing heterocycles can function as bidentate or tridentate ligands, coordinating with a variety of transition metal ions. nih.gov

The specific isomer, 3H- nih.govnih.govrsc.orgtriazolo[4,5-c]pyridin-4-amine, possesses potential coordination sites through the nitrogen atoms of the triazole ring, the pyridine ring, and the amino group. This multiplicity of potential binding sites suggests a rich coordination chemistry. Research on analogous compounds, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has demonstrated the formation of coordination complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.govnih.gov In these documented cases, the triazole ligand acts as a bidentate donor, coordinating through a sulfur atom and a nitrogen atom of the amine group. nih.gov Another related ligand, 3-(2-pyridyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine, has been shown to form octahedral complexes with iron(II), cobalt(II), nickel(II), and copper(II). rsc.org

While direct experimental data on the coordination complexes of 3H- nih.govnih.govrsc.orgtriazolo[4,5-c]pyridin-4-amine is not extensively available in the reviewed literature, the established reactivity of similar triazolopyridine structures provides a strong indication of its potential to form a diverse array of metal complexes. The table below outlines the types of coordination complexes formed with related aminotriazolopyridine ligands.

LigandMetal Ion(s)Observed GeometryReference
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Zn(II), Cd(II), Sn(II)Tetrahedral nih.govnih.gov
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Square Planar nih.govnih.gov
3-(2-pyridyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridineFe(II), Co(II), Ni(II), Cu(II)Octahedral rsc.org
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazoleMn(II), Cu(II), Cd(II)Polymeric and Polynuclear researchgate.net

Potential in Catalysis

The coordination complexes derived from triazolopyridine ligands are not only structurally interesting but also exhibit significant potential in the field of catalysis. The ability of these ligands to stabilize various oxidation states of metal centers is a key factor in their catalytic activity. nih.gov

While specific catalytic applications for 3H- nih.govnih.govrsc.orgtriazolo[4,5-c]pyridin-4-amine are not detailed in the available literature, the catalytic behavior of related compounds offers valuable insights. For instance, iron(II) complexes featuring ligands that incorporate both triazole and pyridine moieties have been investigated for their catalytic activity in oxidation reactions. nih.gov These complexes have been shown to be active in processes such as the epoxidation of cyclooctene. nih.gov The catalytic utility of such compounds stems from the ligand's ability to support reactive metal-oxo and metal-peroxo intermediates. nih.gov

Furthermore, the general class of triazolopyridines has been employed in the development of catalysts for various organic transformations. enamine.net The electronic properties of the triazolopyridine scaffold can be tuned by the introduction of different substituents, which in turn influences the catalytic performance of the corresponding metal complexes. The amino group in 3H- nih.govnih.govrsc.orgtriazolo[4,5-c]pyridin-4-amine, for example, can modulate the electron density at the metal center, thereby affecting its catalytic efficiency. The potential for this compound to act as a ligand in catalytic systems is therefore an area ripe for further investigation.

Future Directions in Academic Research

Development of Novel and Efficient Synthetic Pathways

Future synthetic strategies could explore:

Greener Synthesis: The use of microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are promising avenues for creating more sustainable synthetic routes. mdpi.com For instance, the application of ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol has been shown to be an effective and recyclable medium for synthesizing N-fused 1,2,4-triazoles. organic-chemistry.org

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, leading to higher yields and purity, as demonstrated in the synthesis of related nih.govnih.govnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org

Novel Starting Materials: Research into alternative starting materials, such as the use of amino alcohol and pyrimido dichloride, could lead to more direct and efficient synthetic procedures for 8-azapurine (B62227) derivatives. nih.gov

A comparative table of potential synthetic approaches is presented below:

Synthetic Approach Potential Advantages Key Considerations
Microwave-Assisted Synthesis Reduced reaction times, increased yields, cleaner reactions. mdpi.com Specialized equipment required.
Flow Chemistry Improved safety, scalability, and process control. organic-chemistry.org Initial setup costs can be high.
Multicomponent Reactions High atom economy, operational simplicity, and ability to generate molecular diversity. mdpi.com Optimization of reaction conditions can be complex.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 3H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridin-4-amine core has not been fully explored. Future research could uncover novel chemical transformations, leading to a wider range of derivatives with unique properties.

Areas for investigation include:

Regioselective Reactions: A deeper understanding of the regioselectivity of reactions, such as amination, on the triazolopyrazine scaffold can lead to the synthesis of specific isomers with desired functionalities. beilstein-journals.org

Ring-Opening and Rearrangement Reactions: Investigating the stability of the triazolopyridine ring system under various conditions could reveal interesting ring-opening or rearrangement pathways, providing access to novel heterocyclic scaffolds. nih.govresearchgate.net For example, the rearrangement of a related thione in aqueous solution to a thiasiazolopyrimidine has been observed. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions could enable the introduction of a wide variety of substituents onto the heterocyclic core, facilitating the generation of diverse chemical libraries.

Advanced Spectroscopic and Computational Investigations for Deeper Mechanistic Understanding

A comprehensive understanding of the structural, electronic, and photophysical properties of 3H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridin-4-amine is crucial for its future applications. Advanced spectroscopic and computational techniques will play a pivotal role in this endeavor.

Future research in this area could involve:

In-depth NMR Studies: Two-dimensional NMR techniques can provide detailed insights into the structure and conformation of the molecule and its derivatives in solution. rsc.org

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate molecular orbitals, predict spectroscopic properties, and elucidate reaction mechanisms. nih.govmdpi.comnih.gov Such studies can help in understanding the electronic distribution and reactivity of the molecule. mdpi.com

Fluorescence Spectroscopy: Given that many 8-azapurines exhibit interesting fluorescence properties, a thorough investigation of the emission characteristics of 3H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridin-4-amine and its derivatives is warranted. researchgate.netnih.gov This could lead to the development of novel fluorescent probes. For instance, the fluorescence of 8-azaguanosine is known to originate from its anionic species. nih.gov

Expansion of Non-Biological Applications in Materials Science

While the biological activity of 8-azaguanine (B1665908) has been the primary focus, its unique heterocyclic structure suggests potential applications in materials science.

A significant finding is the reported use of a nih.govnih.govacs.orgtriazolo[4,5-c]pyridine derivative as an organic sensitizer (B1316253) in high-performance solar cells. nih.govmdpi.com This opens up a promising avenue for future research. The structure of these compounds, often forming a D-A-π-A (Donor-Acceptor-π bridge-Acceptor) organic core, is advantageous for applications in organic electronics. nih.govmdpi.com

Future research could focus on:

Organic Photovoltaics: Synthesizing and evaluating a broader range of 3H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridin-4-amine derivatives for their performance in organic solar cells.

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of these compounds for potential use in OLEDs.

Chemosensors: The nitrogen-rich heterocyclic system could act as a ligand for metal ions, making it a candidate for the development of chemosensors. nih.gov

Design of New Fused Heterocyclic Systems Utilizing the Core Structure

The 3H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridin-4-amine scaffold serves as an excellent building block for the synthesis of more complex, fused heterocyclic systems. elsevier.comnuph.edu.uanih.govmdpi.comsemanticscholar.orgbohrium.comresearchgate.netresearchgate.net The condensation of 1,2,3-triazole-4(5)-amines with various reagents has been shown to be a powerful tool for constructing triazolo-annulated systems. nuph.edu.uasemanticscholar.orgbohrium.com

Future directions in this area include:

Multi-component Reactions: Employing multicomponent reactions to efficiently build complex molecular architectures from the core structure. nih.govresearchgate.net

Synthesis of Polycyclic Aromatic Heterocycles: Developing synthetic routes to fuse additional aromatic or heterocyclic rings onto the triazolopyridine framework, leading to novel materials with potentially interesting electronic and photophysical properties.

Creation of Novel Ligands: The design and synthesis of new fused systems could yield ligands with unique coordination properties for applications in catalysis and coordination chemistry.

Q & A

Q. What is the optimal synthetic route for preparing 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine from pyridine-3,4-diamine?

Methodological Answer: The synthesis begins with pyridine-3,4-diamine , which undergoes diazotization using sodium nitrite (NaNO₂) under acidic conditions to form the triazole ring. Subsequent nucleophilic substitution with chloroacetonitrile in dimethylformamide (DMF) in the presence of triethylamine (Et₃N) yields derivatives of this compound. This method achieves moderate yields (63–78%) and produces regioisomers, which can be separated via silica gel chromatography using DCM:MeOH (4:1) with 1% triethylamine .

Q. How is the structural integrity of synthesized this compound derivatives confirmed?

Methodological Answer: Key characterization techniques include:

  • ¹H NMR spectroscopy : Chemical shifts for protons on the triazole and pyridine rings (e.g., δ 1.23–2.25 ppm for alkyl substituents) confirm regiochemistry and substitution patterns .
  • Mass spectrometry : Exact mass measurements validate molecular weight and purity.
  • Chromatographic separation : Regioisomeric ratios (e.g., 24% 2a, 16% 3a, 38% 4a) are determined using HPLC or TLC .

Advanced Research Questions

Q. How can aqueous solubility of this compound derivatives be optimized for in vivo pharmacokinetic studies?

Methodological Answer: Solubility challenges (e.g., 0.71 µM at pH 6.8) are addressed via structural modifications:

  • Modifying the central spacer : Introducing polar groups (e.g., hydroxyethyl) enhances hydrophilicity.
  • Adjusting N-capping groups : Replacing bulky substituents with smaller moieties (e.g., piperazine) reduces steric hindrance.
  • Aryl group optimization : Electron-withdrawing substituents (e.g., trifluoromethoxy) improve solubility to 15.9 µM at pH 6.8 while maintaining target affinity .

Q. What strategies improve kinase selectivity in triazolopyridine-based inhibitors targeting c-MET or PIM-1?

Methodological Answer:

  • Fragment hopping : Replacing 1H-pyrazolo[3,4-d]pyrimidine with 3H-triazolo[4,5-c]pyridine reduces off-target interactions by altering hydrogen-bonding networks .
  • Regioisomeric control : The position of the triazole ring (e.g., [4,5-c] vs. [4,5-b]) impacts binding to kinase ATP pockets. For c-MET inhibition, 3,5-disubstituted derivatives show IC₅₀ values <100 nM due to optimal hydrophobic interactions .

Q. How should researchers address contradictory pharmacokinetic (PK) data in preclinical models for triazolopyridine derivatives?

Methodological Answer:

  • Brain-plasma ratio analysis : Low ratios (e.g., 0.1) indicate poor blood-brain barrier penetration, necessitating prodrug strategies or formulation adjustments .
  • Metabolic stability assays : Cytochrome P450 profiling identifies metabolic hotspots (e.g., triazole ring oxidation) for deuteration or fluorination to prolong half-life .

Q. What in vitro assays are critical for evaluating this compound derivatives as c-MET kinase modulators?

Methodological Answer:

  • Enzymatic kinase assays : Measure IC₅₀ values using recombinant c-MET kinase and ATP-competitive substrates (e.g., Z’-LYTE® assay).
  • Cellular proliferation assays : HGF-stimulated cell lines (e.g., Ba/F3-TPR-MET) validate anti-proliferative effects at IC₅₀ <1 µM .
  • Binding thermodynamics : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) and binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.